2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide
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Overview
Description
“2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide” is a chemical compound with the molecular formula C15H9ClF2N2O3S . It has gained significant attention in the scientific community due to its potential therapeutic application in various fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxamide core with various functional groups attached, including a chloro group, a cyano group, a methylsulfonyl group, and two fluoro groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 370.76 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
1. Environmental Impact and Degradation
Studies have highlighted the environmental occurrence and degradation pathways of compounds similar to 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide. For instance, the environmental persistence and potential toxic degradation products of antimicrobial agents like triclosan have been investigated, noting that such compounds can transform into more toxic and persistent compounds after chlorination or photooxidation, raising concerns about their environmental impact (Bedoux et al., 2012). Similarly, the microbial degradation of polyfluoroalkyl chemicals, which might share structural similarities with the subject compound, has been reviewed, outlining the environmental pathways and potential degradation products (Liu & Mejia Avendaño, 2013).
2. Analytical Methodology in Drug Synthesis
In drug synthesis and manufacturing, the importance of practical and efficient synthesis methods for key intermediates is paramount. A study focusing on the synthesis of a related compound, 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing specific anti-inflammatory drugs, underlines the challenges and solutions in the synthesis process, which might be relevant for compounds like this compound (Qiu et al., 2009).
3. Biocidal Applications and Environmental Safety
The review of non-oxidizing biocides, such as 2,2-dibromo-3-nitropropionamide (DBNPA), provides insights into their antimicrobial efficiency, hazard levels, and membrane compatibility. Although not directly related to this compound, understanding the characteristics and environmental impact of such biocides can shed light on the broader context of chemical use and safety in environmental applications (Da-Silva-Correa et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such as5-lipoxygenase (5-LOX) . 5-LOX is a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that have been implicated in a variety of inflammatory responses.
Mode of Action
It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thereby disrupting the production of leukotrienes .
Biochemical Pathways
The compound may affect the leukotriene biosynthesis pathway by inhibiting the activity of 5-LOX. This could lead to a decrease in the production of leukotrienes, potentially reducing inflammation and other related responses .
Result of Action
If it does indeed inhibit 5-lox, it could potentially reduce inflammation and other related responses by decreasing the production of leukotrienes .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfonylphenyl)-4,5-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O3S/c1-24(22,23)14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPOTJTYJUSRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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